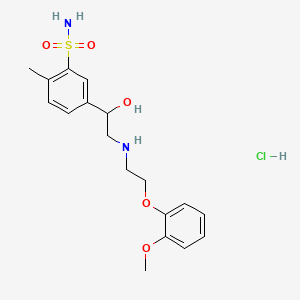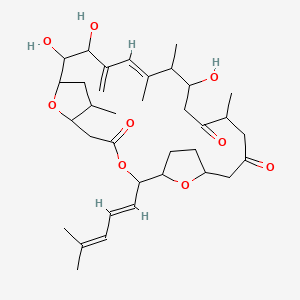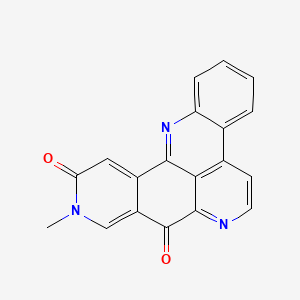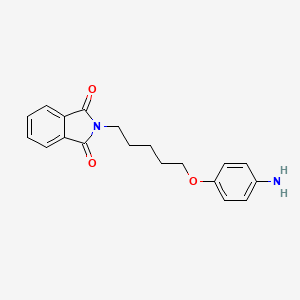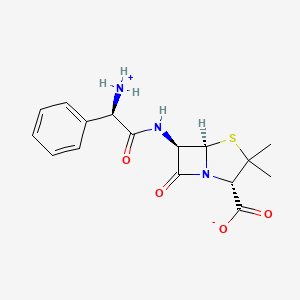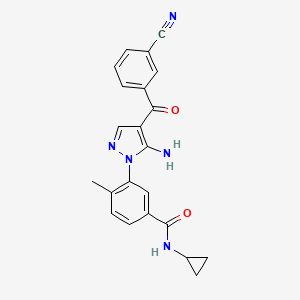
Acumapimod
Overview
Description
Acumapimod is a small molecule drug that functions as a p38 mitogen-activated protein kinase (MAPK) inhibitor. It was initially developed by Novartis Pharma AG and is currently under investigation for its potential therapeutic applications, particularly in the treatment of acute exacerbations of chronic obstructive pulmonary disease (COPD) . The compound has shown promise in clinical trials, demonstrating significant reductions in clinical treatment failures and hospitalizations for COPD patients .
Mechanism of Action
Target of Action
Acumapimod, also known as BCT-197, is primarily targeted towards the p38 mitogen-activated protein kinase (p38 MAPK) . The p38 MAPK is a key signaling pathway involved in the regulation of inflammatory cytokines .
Mode of Action
As an inhibitor of p38 MAPK, this compound works by binding to the p38 MAPK enzyme , thereby preventing its action . This inhibition disrupts the signaling pathway, leading to a decrease in the production of inflammatory cytokines .
Biochemical Pathways
The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, this compound can potentially reduce inflammation and alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It’s known that this compound is metabolized primarily by cytochrome p450 3a4 (cyp3a4) and is a p-glycoprotein (p-gp) substrate .
Result of Action
The primary result of this compound’s action is the suppression of DUX4 expression in cellular and animal models of Facioscapulohumeral Muscular Dystrophy (FSHD) . By inhibiting the p38 MAPK pathway, this compound reduces the production of inflammatory cytokines, which can lead to a decrease in inflammation and an improvement in symptoms of diseases like COPD .
Biochemical Analysis
Biochemical Properties
Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a p38 MAPK inhibitor . It is suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .
Molecular Mechanism
As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Preparation Methods
The synthesis of acumapimod involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of a pyrazole ring and subsequent functionalization to achieve the desired molecular structure .
Chemical Reactions Analysis
Acumapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acumapimod has several scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various cellular processes.
Biology: Investigated for its effects on inflammatory cytokine production and signaling pathways.
Medicine: Primarily researched for its potential to treat acute exacerbations of COPD. .
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory diseases.
Comparison with Similar Compounds
Acumapimod is unique among p38 MAPK inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:
SB203580: Another p38 MAPK inhibitor with a different chemical structure and slightly different pharmacological profile.
VX-702: A p38 MAPK inhibitor that has been investigated for its potential in treating inflammatory diseases.
BIRB 796: A potent p38 MAPK inhibitor with a distinct chemical structure and mechanism of action.
This compound stands out due to its oral bioavailability and specific efficacy in reducing COPD exacerbations, making it a promising candidate for further development .
Properties
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664920.png)
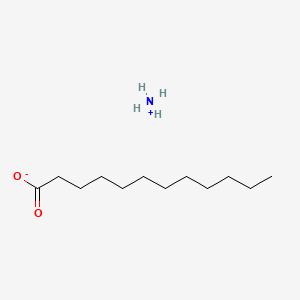
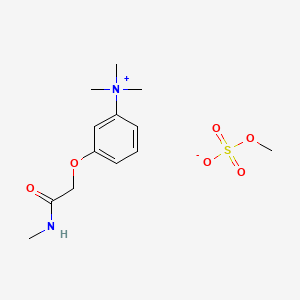
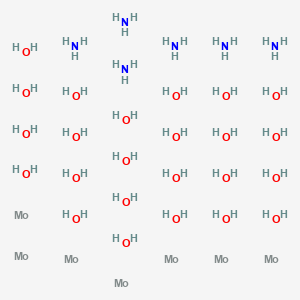
![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)

